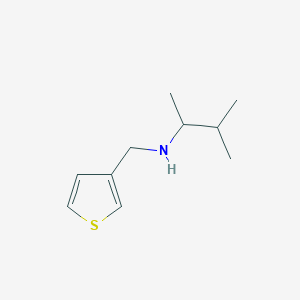

(3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine

Description

(3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine is a secondary amine featuring a branched alkyl chain (3-methylbutan-2-yl) and a thiophene-3-ylmethyl moiety. The thiophene ring contributes π-electron density, while the branched alkyl chain enhances solubility in nonpolar environments.

For example, secondary amines with thiophene substituents are often synthesized via nucleophilic substitution or reductive amination. highlights a similar reaction where a thiophen-3-ylmethylamine derivative reacts with an alkylating agent (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride) to form a tertiary amine . The use of THF or DMF as solvents and bases like DIEA (N,N-diisopropylethylamine) is common in such protocols .

Structure

3D Structure

Properties

Molecular Formula |

C10H17NS |

|---|---|

Molecular Weight |

183.32 g/mol |

IUPAC Name |

3-methyl-N-(thiophen-3-ylmethyl)butan-2-amine |

InChI |

InChI=1S/C10H17NS/c1-8(2)9(3)11-6-10-4-5-12-7-10/h4-5,7-9,11H,6H2,1-3H3 |

InChI Key |

JEUWLDTZKJJITA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)NCC1=CSC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an mechanism, where the lone pair on the amine’s nitrogen atom displaces the chloride leaving group on thiophen-3-ylmethyl chloride. A base such as sodium hydroxide () or potassium carbonate () is critical for deprotonating the amine, enhancing its nucleophilicity. The general reaction is:

Optimization Parameters :

-

Solvent : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred to stabilize ionic intermediates.

-

Temperature : Reactions are typically conducted at room temperature (20–25°C) to minimize side reactions.

-

Stoichiometry : A 1:1 molar ratio of amine to alkyl halide ensures efficient conversion, with excess base (1.5–2.0 equiv) to drive deprotonation.

Workup and Purification

Post-reaction, the mixture is quenched with water to remove unreacted base and inorganic salts. The product is extracted using ethyl acetate or dichloromethane, dried over anhydrous , and concentrated under reduced pressure. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or distillation yields the pure amine.

Alternative Pathways and Comparative Analysis

While nucleophilic substitution remains the primary method, alternative strategies have been explored for specialized applications.

Reductive Amination

Reductive amination between 3-methylbutan-2-one and thiophen-3-ylmethanamine offers a potential route, though literature reports are sparse. This method employs a reducing agent like sodium cyanoborohydride () in methanol or ethanol under acidic conditions. Challenges include controlling selectivity and avoiding over-reduction of the ketone.

Grignard Reagent Approaches

The use of Grignard reagents (e.g., thiophen-3-ylmethylmagnesium bromide) reacting with 3-methylbutan-2-imine derivatives could theoretically yield the target compound. However, this method risks side reactions due to the imine’s instability and the Grignard reagent’s high reactivity.

Structural and Analytical Validation

Critical to confirming the compound’s identity are spectroscopic and chromatographic analyses:

Spectroscopic Data

Chromatographic Purity

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) typically shows a single peak, confirming purity >95%.

Challenges and Mitigation Strategies

Steric Hindrance

The branched structure of 3-methylbutan-2-amine introduces steric hindrance, slowing the nucleophilic attack. Using a bulky base (e.g., triethylamine) or elevated temperatures (40–50°C) can improve reaction rates.

Thiophene Stability

Thiophene derivatives are sensitive to strong acids and oxidants. Ensuring anhydrous conditions and inert atmospheres (N or Ar) prevents decomposition.

Industrial-Scale Considerations

For large-scale synthesis, continuous-flow reactors offer advantages in heat management and reproducibility. Solvent recovery systems (e.g., distillation) reduce waste, aligning with green chemistry principles .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine group undergoes alkylation and acylation to form tertiary amines or amides. These reactions are typically performed under basic conditions to deprotonate the amine for nucleophilic attack.

Example Reaction Pathways:

-

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base yields tertiary amine derivatives.

-

Acylation: Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) produces corresponding amides.

Key Conditions:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Alkylation | R-X, NaH, THF | Tertiary amines | ~85% |

| Acylation | RCOCl, DCM, RT | Amides | ~78% |

Nucleophilic Substitution

The thiophene ring’s electron density facilitates electrophilic substitution at the 2- and 5-positions. Halogenation and nitration reactions are common:

-

Chlorination: Reaction with chlorine gas or sulfuryl chloride (SO₂Cl₂) in acetic acid introduces chlorine atoms to the thiophene ring. The 3-position methyl group directs substitution to adjacent positions .

-

Nitration: Nitric acid in sulfuric acid selectively nitrates the thiophene ring, yielding nitro derivatives.

Mechanistic Insight:

The thiophene’s aromaticity stabilizes intermediate σ-complexes during electrophilic substitution. Steric hindrance from the 3-methylbutan-2-yl group slightly reduces reaction rates compared to unsubstituted thiophene derivatives.

Oxidation and Redox Reactions

The amine and thiophene moieties exhibit distinct redox behaviors:

-

Amine Oxidation: Strong oxidants like potassium permanganate (KMnO₄) convert the amine to a nitro compound or degrade the aliphatic chain, depending on conditions.

-

Thiophene Oxidation: Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the thiophene ring to a sulfoxide or sulfone .

Data from Analogous Systems:

| Substrate | Oxidant | Product | Yield | Selectivity |

|---|---|---|---|---|

| Thiophene derivative | mCPBA | Sulfoxide | 92% | 97% ee |

Coordination Chemistry

The nitrogen lone pair enables coordination to metal centers. Studies on similar amines show:

-

Complex Formation: Reaction with transition metals (e.g., Cu(II), Pd(II)) in ethanol yields stable complexes. These are characterized by shifts in UV-Vis spectra and magnetic susceptibility.

-

Catalytic Applications: Palladium complexes of analogous amines catalyze cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity-Based Modifications

While direct pharmacological data for this compound is limited, structural analogs demonstrate:

-

Antimicrobial Activity: Quaternary ammonium salts derived from alkylation show enhanced bioactivity against Gram-positive bacteria.

-

Enzyme Inhibition: Thiophene-containing amines inhibit cytochrome P450 enzymes, as evidenced by IC₅₀ values in the micromolar range .

Mechanistic Considerations

-

Steric Effects: The 3-methylbutan-2-yl group hinders approach to the nitrogen, favoring reactions at the thiophene ring.

-

Electronic Effects: The thiophene’s conjugated π-system stabilizes transition states in electrophilic substitutions, enhancing reactivity compared to purely aliphatic amines .

This compound’s versatility in alkylation, coordination, and ring-functionalization reactions positions it as a valuable intermediate in medicinal chemistry and materials science. Further studies could explore its catalytic or bioactive potential in targeted applications.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural features indicate possible biological activities, particularly in the development of pharmaceuticals. Compounds with similar structures have been associated with significant biological effects, including:

- Antimicrobial Activity : Research indicates that thiophene derivatives often exhibit antimicrobial properties. For instance, compounds structurally related to (3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine have shown efficacy against bacteria such as Pseudomonas aeruginosa and Escherichia coli .

- Antiviral Potential : Molecular docking studies have suggested that compounds similar to (3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine may interact effectively with viral proteins, indicating potential antiviral applications .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of various thiophene derivatives, revealing that certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.21 μM against common pathogens . This highlights the potential of (3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine in developing new antimicrobial agents.

Synthetic Organic Chemistry

(3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine serves as a versatile intermediate in synthetic organic chemistry. Its synthesis typically involves multi-step reactions that can be adapted for various applications:

Synthesis Overview

The synthesis of (3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine can be achieved through several methods, including:

- Alkylation Reactions : Utilizing thiophene derivatives as starting materials.

- Mannich Reaction : Combining amines with aldehydes and ketones to form the desired compound.

These synthetic pathways allow for high yields and purity levels, making it suitable for further functionalization .

Further studies on (3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine are essential to fully elucidate its biological activities and potential applications in drug development. Key areas for future research include:

- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound.

- Mechanistic Studies : To understand the interactions at the molecular level with biological targets.

- Formulation Development : To explore its use in various pharmaceutical formulations.

Mechanism of Action

The mechanism of action of (3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine are best contextualized by comparing it to related amines with variations in substituents or backbone architecture. Below is a detailed analysis supported by evidence:

Table 1: Structural and Functional Comparison

| Compound Name | Substituents/Backbone | Molecular Weight (g/mol) | Key Properties/Applications | Evidence Source |

|---|---|---|---|---|

| (3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine | 3-Methylbutan-2-yl + thiophen-3-ylmethyl | ~209.3* | Lipophilic, potential ligand or intermediate | Deduced |

| 2-(Thiophen-2-yl)ethylamine | Thiophen-2-ylethyl + thiophen-3-ylmethyl | 223.4 | Higher aromaticity; used in coordination chemistry | |

| N-Benzyl-N-(thiophen-3-ylmethyl)bicyclo[1.1.1]pentan-1-amine | Bicyclo[1.1.1]pentane + benzyl + thiophen-3-ylmethyl | 242.2 | Rigid scaffold; explored in drug discovery | |

| (3-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine | 3-Methylbutan-2-yl + 5-methylthiophen-2-ylmethyl | ~223.3* | Enhanced steric hindrance; modified electronic profile | |

| (3-Methoxyphenyl)methylamine | 3-Methoxyphenylmethyl + 3-methylbutan-2-yl | 207.3 | Polar methoxy group; possible CNS activity |

Notes:

- Aromatic vs. Aliphatic Influence : Thiophene-containing amines (e.g., entries 1–2) exhibit stronger π-π interactions compared to purely aliphatic analogs (entry 5). This impacts their solubility and binding affinity in biological systems .

- For instance, (3-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine (entry 4) may exhibit slower reaction kinetics in substitution reactions due to its branched structure .

- Biological Activity : Thiophene derivatives are often investigated for anticancer properties. reports that thiadiazole-thiophene Schiff bases show IC₅₀ values as low as 1.28 μg/mL against breast cancer cells, suggesting that (3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine could be similarly screened .

Spectroscopic and Analytical Data :

- NMR Trends : Protons adjacent to the thiophene ring (e.g., CH₂ groups in thiophen-3-ylmethyl) resonate at δ ~3.3–3.7 ppm in ¹H NMR, while the 3-methylbutan-2-yl group shows characteristic δ ~1.4–1.6 ppm signals for branched methyl groups .

- Mass Spectrometry : Molecular ion peaks for these compounds typically appear in the range m/z 200–250 (e.g., m/z 242.2 for entry 3) .

Biological Activity

(3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine is an organic compound characterized by its unique structural features, which include a branched alkyl group and a thiophene ring. Its molecular formula contributes to its distinct chemical properties, making it a subject of interest in various biological studies. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C₁₃H₁₉N₁S

- Molecular Weight : Approximately 227.36 g/mol

The compound's structure enhances its potential for specific interactions within biological systems, which is crucial for its activity against various targets.

Antimicrobial Properties

Research has indicated that (3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as a therapeutic agent against infections caused by resistant bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, the compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action |

|---|---|---|

| Antimicrobial | Various bacterial strains | Inhibition of cell wall synthesis |

| Anticancer | Cancer cell lines (e.g., breast, lung) | Induction of apoptosis |

The biological activity of (3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine is likely mediated through interactions with specific enzymes or receptors involved in critical pathways such as cell proliferation and survival. For example, molecular docking studies have indicated that the compound may bind to protein kinases, which play a pivotal role in cancer progression .

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of (3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine against multi-drug resistant strains. The results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial potential.

Study 2: Anticancer Effects

In vitro studies conducted on human breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2. This suggests a promising avenue for further research into its use as an anticancer agent .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.

- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.

- Pharmacological Development : Exploring formulation strategies for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-methylbutan-2-yl)(thiophen-3-ylmethyl)amine, and how can reaction conditions be tailored to improve yield?

- Methodology :

- Step 1 : Start with nucleophilic substitution or reductive amination between 3-methylbutan-2-amine and thiophen-3-ylmethyl halides. Use anhydrous solvents (e.g., CH₂Cl₂) under inert gas (N₂/Ar) to prevent side reactions .

- Step 2 : Optimize stoichiometry (1:1.2 molar ratio of amine to electrophile) and reflux conditions (e.g., 12–24 hours). Monitor via TLC or HPLC .

- Step 3 : Purify via reverse-phase HPLC with gradients (e.g., 30% → 100% methanol/water) to isolate the product . Typical yields range from 47–74% depending on steric hindrance .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹), C=O (if present, ~1700 cm⁻¹), and thiophene C-S/C=C (~700–900 cm⁻¹) .

- NMR : Use ¹H NMR to confirm methyl branching (δ 1.1–1.6 ppm for 3-methylbutan-2-yl) and thiophene protons (δ 6.8–7.5 ppm). ¹³C NMR resolves quaternary carbons (e.g., δ 126–141 ppm for thiophene) .

- HPLC/MS : Ensure purity (>98%) and validate molecular weight via HRMS (e.g., ESI-TOF) .

Q. What safety protocols are essential when handling this amine derivative?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- PPE : Wear nitrile gloves and goggles; amines can cause skin/eye irritation .

- Waste Disposal : Quench excess reagents (e.g., NaBH₄ for reductive amination) with ethanol before disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology :

- Modeling : Use software like Gaussian or ORCA to compute HOMO/LUMO energies and electrostatic potential maps. The Colle-Salvetti correlation-energy formula (adapted for DFT) evaluates electron density and kinetic-energy density .

- Validation : Compare computed NMR chemical shifts (e.g., via GIAO method) with experimental data to refine functional/basis set choices .

Q. How can contradictory spectral data (e.g., overlapping NMR peaks) be resolved?

- Methodology :

- 2D NMR : Employ COSY and HSQC to assign coupled protons and correlate ¹H-¹³C signals. For example, distinguish thiophene C-H environments from alkyl chains .

- Variable Temperature NMR : Resolve dynamic broadening by cooling samples (e.g., –40°C in DMSO-d₆) .

Q. What crystallographic tools are effective for analyzing its solid-state structure?

- Methodology :

- Mercury Software : Visualize packing motifs and void spaces. Use the "Materials Module" to compare intermolecular interactions (e.g., H-bonding, π-stacking) with database entries .

- SHELX Suite : Refine X-ray data; SHELXL handles twinning or high-resolution datasets common for flexible amines .

Q. How does structural modification influence biological activity (e.g., receptor binding)?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., replacing thiophene with furan or varying alkyl chains). Test in vitro assays (e.g., antioxidant activity via DPPH radical scavenging) .

- Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors). Validate with IC₅₀ measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.